(E,3R)-1-iodopent-1-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126641-06-3 |
|---|---|
Molecular Formula |
C5H9IO |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(E,3R)-1-iodopent-1-en-3-ol |
InChI |
InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1 |
InChI Key |
VAVSCVJYAOHETD-QLSVQJPWSA-N |
SMILES |
CCC(C=CI)O |
Isomeric SMILES |
CC[C@H](/C=C/I)O |
Canonical SMILES |
CCC(C=CI)O |
Synonyms |
[R-(E)]-1-Iodo-1-penten-3-ol |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for E,3r 1 Iodopent 1 En 3 Ol
General Principles of Asymmetric Synthesis Applied to Chiral Alkenyl Alcohols
Asymmetric synthesis is a foundational concept in modern organic chemistry, defined as a reaction in which an achiral unit in a substrate is converted into a chiral unit in such a manner that unequal amounts of stereoisomers are produced. uwindsor.ca The primary goal is to control the formation of a new stereogenic center, leading to a predominance of one enantiomer over its mirror image. The efficiency of such a transformation is measured by the enantiomeric excess (e.e.).
For a molecule like (E,3R)-1-iodopent-1-en-3-ol, the key challenge is the stereoselective formation of the hydroxyl-bearing carbon atom (C-3). The main strategies to achieve this include:
Chiral Auxiliaries: A chiral group is temporarily attached to the achiral substrate. This auxiliary directs the stereochemical course of the reaction and is subsequently removed. york.ac.uk
Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce asymmetry in the product. york.ac.uk
Chiral Catalysis: A small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. This is often the most efficient and atom-economical approach. nih.gov
In the context of chiral alkenyl alcohols, these principles are typically applied either by adding a nucleophile to a prochiral carbonyl compound or by reducing a prochiral ketone, with the stereochemical outcome being dictated by the chosen chiral influence. nih.govnih.gov
Catalytic Asymmetric Approaches for the Construction of the Chiral Hydroxyl Stereocenter
Catalytic asymmetric synthesis provides the most elegant and efficient pathways to enantiomerically pure compounds. nih.gov By using a recyclable chiral catalyst, these methods minimize waste and can be highly effective even at low catalyst loadings. Two major catalytic strategies are pertinent to the synthesis of this compound: asymmetric nucleophilic addition to a carbonyl substrate and asymmetric reduction of an unsaturated precursor.
Asymmetric Nucleophilic Additions to Carbonyl Substrates
This approach involves the reaction of a carbon-based nucleophile with a prochiral carbonyl compound, where a chiral catalyst orchestrates the facial selectivity of the attack. For the synthesis of this compound, the logical disconnection is between the C-2 and C-3 atoms, pointing to propanal as the aldehyde substrate and a two-carbon vinyl iodide synthon as the nucleophile.
A versatile strategy for constructing chiral propargyl alcohols involves the enantioselective addition of terminal alkynes to aldehydes. This can be adapted for the synthesis of the target molecule. The process would involve:
Asymmetric Alkynylation: An organometallic acetylide (e.g., derived from ethyne and a zinc or lithium reagent) is added to propanal. The enantioselectivity is controlled by a chiral catalyst, typically an amino alcohol or a derivative, that complexes with the metal ion to create a chiral environment around the reacting centers. For instance, vinylzinc reagents, which can be generated from alkynes, have been successfully added to aldehydes in the presence of chiral ligands to form allylic alcohols with high enantioselectivity. nih.gov
Stereoselective Reduction: The resulting (R)-pent-1-yn-3-ol is then stereoselectively reduced to the corresponding (E)-alkene. This is commonly achieved using dissolving metal reduction (e.g., Na in NH₃) or with specific hydride reagents.
Iodination: The terminal (E)-alkene is subsequently converted to the vinyl iodide. This can be accomplished via hydrozirconation with the Schwartz reagent followed by treatment with iodine. mdpi.com
This multi-step sequence allows for the controlled installation of both the stereocenter and the vinyl iodide moiety.
Chiral Lewis acids are powerful catalysts for enantioselective additions to carbonyls. wikipedia.org A chiral Lewis acid (CLA) activates the aldehyde by coordinating to the carbonyl oxygen, which lowers the LUMO energy and establishes a chiral environment that differentiates the two faces (Re and Si) of the carbonyl group.
In a potential synthesis of this compound, a chiral Lewis acid, such as a titanium, boron, or copper complex with a chiral ligand (e.g., BINOL or a chiral diamine), would be used to catalyze the addition of a nucleophilic vinyl iodide equivalent (like an (E)-1-iodo-ethenylstannane or -silane) to propanal. The chiral ligand environment on the metal center sterically hinders one of the two possible transition states, leading to the preferential formation of the (R)-alcohol. The effectiveness of this method depends on the precise geometry of the Lewis acid-aldehyde complex, which dictates the direction of the nucleophilic attack. wikipedia.org
Asymmetric Reduction Methodologies
An alternative and highly effective strategy involves creating the C-C framework of the molecule first, followed by an enantioselective reduction of a prochiral ketone to establish the chiral alcohol center.
This approach is one of the most direct methods for synthesizing chiral allylic alcohols. The key precursor for the target molecule would be (E)-1-iodopent-1-en-3-one . The challenge is to reduce the ketone functionality with high enantioselectivity (1,2-reduction) without affecting the conjugated double bond or the vinyl iodide.
Several robust methods exist for this transformation:
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·SMe₂). wikipedia.orgorganic-chemistry.org The catalyst coordinates with both the borane and the ketone. The ketone binds preferentially in an orientation where its larger substituent (the vinyl iodide group) is positioned away from the catalyst's steric bulk, allowing the hydride to be delivered to one specific face of the carbonyl, thus generating the alcohol with high enantioselectivity. nrochemistry.com The CBS reduction is well-known for its high predictability and functional group tolerance. wikipedia.org
Catalytic Transfer Hydrogenation: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral ligands, are highly effective for the asymmetric reduction of ketones. In a transfer hydrogenation, a simple alcohol like isopropanol serves as the hydride source. These methods are attractive due to their operational simplicity and mild conditions.
Copper Hydride (CuH) Catalysis: Ligated copper hydride has emerged as a powerful reagent system for the 1,2-reduction of α,β-unsaturated ketones. nih.gov By selecting the appropriate chiral phosphine (B1218219) ligand, CuH can be directed to selectively reduce the carbonyl group over the competing 1,4-conjugate reduction, affording chiral allylic alcohols in high yields and enantiomeric excesses. organic-chemistry.org
The table below summarizes representative results for the enantioselective reduction of α,β-unsaturated ketones using modern catalytic methods, illustrating their general applicability to the synthesis of chiral allylic alcohols like this compound.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (R)-Me-CBS with BH₃·SMe₂ | Aryl/Alkyl Enones | Typically >90% | Up to 98% | wikipedia.orgorganic-chemistry.org |
| CuH with (R)-DTBM-SEGPHOS | α-Substituted Enones | 75-98% | Up to 91% | organic-chemistry.org |
| Perakine Reductase (Enzymatic) | Aryl/Alkyl Enones | Good to Excellent | Up to >99% | nih.govacs.org |
Asymmetric Transfer Hydrogenation Techniques (e.g., of alkynyl ketones)
Asymmetric transfer hydrogenation (ATH) represents a highly effective and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This technique often utilizes readily available hydrogen donors, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst. For the synthesis of a precursor to this compound, such as pent-1-yn-3-one (B3048344), ATH can establish the required (R)-stereochemistry at the C3 position.
Iridium and ruthenium complexes with chiral ligands are prominent catalysts in this field. For instance, iridium-catalyzed ATH of alkynyl ketones has been shown to produce chiral propargylic alcohols with high enantioselectivity. chemrxiv.orgorganic-chemistry.org Similarly, chiral diamine ruthenium complexes have been successfully employed for the chemoselective 1,2-reduction of enones to furnish chiral allylic alcohols. organic-chemistry.org These reactions typically proceed under mild conditions and can achieve high yields and enantiomeric excesses (ee).
Table 1: Examples of Asymmetric Transfer Hydrogenation of Unsaturated Ketones
| Catalyst/Ligand | Substrate Type | Hydrogen Source | Product Type | Enantiomeric Excess (ee) |
| Chiral Spiro Iridium Catalyst | Alkynyl Ketones | Sodium Formate/Ethanol | Chiral Propargylic Alcohols | Up to 98% |
| Chiral Diamine Ruthenium Complex | Cycloalkyl Vinyl Ketones | HCOOH–NEt₃ | Chiral Allylic Alcohols | Up to 87% |
| RuCl₂[(S)-binap][(S,S)-dpen] | Aromatic Ketones | H₂ | Chiral Secondary Alcohols | Up to 99% |
Asymmetric Allylic Functionalization Strategies
Palladium-catalyzed asymmetric allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds at an allylic position. This methodology could be envisioned for the synthesis of this compound by utilizing a suitable pentenyl substrate with a leaving group at the C3 position and a nucleophile. The stereochemistry is controlled by the chiral ligand coordinated to the palladium catalyst. A variety of chiral ligands have been developed for this purpose, leading to high levels of enantioselectivity in the formation of chiral products from both meso- and racemic substrates. wikipedia.orgnih.gov
Recent advancements have expanded the scope of this reaction to include the functionalization of allylic C-H bonds through a one-pot sequence involving palladium-catalyzed oxidation followed by iridium-catalyzed allylic substitution, affording chiral products with excellent enantioselectivity. researchgate.net
Table 2: Examples of Enantioselective Allylic Substitution Reactions
| Catalyst/Ligand | Substrate Type | Nucleophile | Product Type | Enantiomeric Excess (ee) |
| Pd/(S,S)-L11 | Vinylethylene Carbonates | Phenols | Tertiary Allylic Aryl Ethers | Up to 92% |
| Pd/L17 | Vinylethylene Carbonates | Water/Alcohols | Tertiary Allylic Alcohols/Ethers | >99% |
| Ir/(R,R,R)-1 | Terminal Alkenes (via C-H oxidation) | Various | Chiral Allylic Products | Up to 97% |
Stereoselective hydroxylation of a suitable diene precursor offers another route to introduce the hydroxyl group with the correct stereochemistry. Dihydroxylation of alkenes can be achieved with either syn or anti stereoselectivity depending on the reagents employed.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) react with alkenes to form syn-diols. The reaction proceeds through a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond. rsc.org
Anti-dihydroxylation: This can be achieved through the epoxidation of an alkene followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water occurs from the backside of the epoxide, resulting in an anti-diol. rsc.org
For the synthesis of this compound, a diene such as 1-iodopenta-1,3-diene could theoretically be a substrate for an asymmetric dihydroxylation reaction to install the C3 hydroxyl group.
Asymmetric Cycloaddition Reactions Leading to Precursors of this compound
Asymmetric cycloaddition reactions can be employed to construct cyclic precursors that, upon ring-opening or further functionalization, yield the desired chiral allylic alcohol. For instance, a diastereoselective [3+2] cycloaddition of a nitrile oxide with a chiral homoallylic alcohol can lead to the formation of 2-isoxazolines with good diastereoselectivity. acs.org While not a direct route to the target compound, this demonstrates the principle of using cycloadditions to build stereochemical complexity from a chiral alcohol precursor. The resulting heterocyclic products can then be elaborated into the desired acyclic structure.
Metallaphotoredox-Catalyzed Asymmetric Nozaki-Hiyama-Kishi (NHK) Reaction Variants for Chiral Allylic Alcohols
The Nozaki-Hiyama-Kishi (NHK) reaction is a well-established method for the formation of allylic alcohols from the coupling of an allyl or vinyl halide with an aldehyde. chemrxiv.org Traditional NHK reactions often require stoichiometric amounts of toxic chromium salts. Recent advancements have led to the development of catalytic and asymmetric variants.
A significant breakthrough is the use of metallaphotoredox catalysis to achieve an asymmetric NHK reaction that is free of chromium and stoichiometric metal reductants. This approach utilizes a synergistic combination of a chiral nickel catalyst and a photocatalyst to couple alkenyl halides with aldehydes, producing chiral allylic alcohols with high enantioselectivity. organic-chemistry.orgnih.gov This method is highly promising for the synthesis of this compound from (E)-1-iodoprop-1-ene and acetaldehyde.
Table 3: Metallaphotoredox-Catalyzed Asymmetric NHK Reaction
| Catalyst System | Substrates | Product Type | Key Features |
| Chiral Nickel Catalyst + Photocatalyst | Alkenyl (pseudo)halides + Aldehydes | Chiral Allylic Alcohols | Chromium- and metal-reductant-free; High enantiocontrol |
Stereoselective Formation of the (E)-Alkenyl Iodide Moiety
One of the most direct approaches is the hydroiodination of a terminal alkyne . While traditional hydroiodination of alkynes often leads to Markovnikov addition, modern catalytic systems have enabled highly selective anti-Markovnikov addition. For example, a rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes can produce (E)-configured alkenyl iodides with high isomeric purity. chemrxiv.org This method employs aliphatic iodides as HI surrogates and exhibits a broad substrate scope.
Another powerful method is the Takai olefination , which utilizes iodoform (CHI₃) and chromium(II) chloride (CrCl₂) to convert an aldehyde into an (E)-vinyl iodide with high stereoselectivity. wikipedia.org This reaction would allow for the construction of the C1-C2 double bond with the correct geometry starting from an appropriate aldehyde precursor.
Furthermore, hydrometallation of a terminal alkyne followed by iodinolysis is a classic and reliable two-step sequence. Hydrozirconation with the Schwartz reagent (Cp₂ZrHCl) followed by quenching with iodine is a well-established method for the synthesis of (E)-vinyl iodides. chemrxiv.org Similarly, hydrostannylation followed by iododestannylation can also be employed.
Finally, olefination reactions such as the Wittig reaction or its variants can be used. For instance, β-oxido phosphonium ylides, generated in situ from aldehydes and Wittig reagents, can react with electrophilic iodine sources to form (E)-iodo-substituted alkenes. organic-chemistry.org
Table 4: Selected Methods for Stereoselective (E)-Alkenyl Iodide Synthesis
| Method | Starting Material | Key Reagents | Product | Stereoselectivity |
| Rh-catalyzed Transfer Hydroiodination | Terminal Alkyne | Rh catalyst, Aliphatic Iodide | (E)-Alkenyl Iodide | High to exclusive (E) |
| Takai Olefination | Aldehyde | CHI₃, CrCl₂ | (E)-Alkenyl Iodide | High (E) selectivity |
| Hydrozirconation-Iodination | Terminal Alkyne | Cp₂ZrHCl, then I₂ | (E)-Alkenyl Iodide | High (E) selectivity |
| Halogenation of β-Oxido Phosphonium Ylides | Aldehyde | Wittig reagent, I₂ | (E)-Alkenyl Iodide | Predominantly (E) |
Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Enantiopurity Enhancement
These strategies begin with a racemic mixture of a precursor, typically racemic (E)-1-iodopent-1-en-3-ol, and selectively modify one enantiomer, allowing for the separation of the desired enantiomer.
Kinetic resolution (KR) is a widely used technique for separating enantiomers from a racemic mixture. pnas.org Enzymatic kinetic resolution (EKR) is particularly powerful due to the high enantioselectivity of enzymes. For the resolution of racemic (E)-1-iodopent-1-en-3-ol, a lipase-catalyzed acylation is a common and effective method.
In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or p-chlorophenyl acetate, in the presence of a lipase. Lipases, such as Candida antarctica lipase B (CALB), often selectively acylate one enantiomer at a much faster rate than the other. nih.gov For secondary alcohols, the (R)-enantiomer is frequently the more reactive substrate. This would lead to the formation of (R)-acylated product, leaving the unreacted (S)-alcohol with high enantiomeric excess. To obtain the desired (R)-alcohol, the acylated product would be separated and then hydrolyzed. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. pnas.org
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution by continuously racemizing the slow-reacting enantiomer in situ. organic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
For the synthesis of this compound, a chemoenzymatic DKR process can be employed. This involves the combination of an enzymatic resolution with a metal-based racemization catalyst. Ruthenium complexes, particularly those with cyclopentadienyl ligands, have proven to be excellent catalysts for the racemization of secondary alcohols at ambient temperatures. nih.govdiva-portal.org
The process would involve the racemic (E)-1-iodopent-1-en-3-ol, a lipase (e.g., CALB or lipase from Pseudomonas cepacia), an acyl donor, and a ruthenium racemization catalyst. organic-chemistry.orgacs.orgnih.gov The lipase selectively acylates the (R)-enantiomer. Simultaneously, the ruthenium catalyst racemizes the remaining (S)-enantiomer back to the racemic mixture, continually feeding the (R)-enantiomer into the enzymatic acylation cycle. This results in the high-yield formation of the (R)-acetate, which can then be hydrolyzed to afford this compound in high yield and enantiomeric excess. nih.govorganic-chemistry.org
Table 3: Comparison of Resolution Strategies
| Strategy | Key Components | Max. Theoretical Yield | Description |
|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Racemic alcohol, Lipase (e.g., CALB), Acyl donor | 50% | One enantiomer is selectively acylated, allowing for separation. pnas.org |
| Dynamic Kinetic Resolution (DKR) | Racemic alcohol, Lipase, Acyl donor, Ru-catalyst | 100% | Slow-reacting enantiomer is racemized in situ, enabling full conversion to one enantiomeric product. organic-chemistry.orgacs.org |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. escholarship.orgnih.gov This approach elegantly transfers the existing stereochemistry of the starting material to the final product, avoiding the need for asymmetric induction or resolution steps.
A plausible chiral pool starting material for the synthesis of this compound is (S)-ethyl lactate. wikipedia.org This compound is commercially available in high enantiomeric purity and possesses the required (R)-stereochemistry at the carbinol center (note the change in Cahn-Ingold-Prelog priority from the starting material to the final product).
A potential synthetic sequence could begin with the protection of the hydroxyl group of (S)-ethyl lactate, followed by reduction of the ester to the corresponding aldehyde. This chiral aldehyde can then be subjected to a Takai olefination or a Julia-Kocienski olefination with an iodomethyl reagent to construct the (E)-vinyl iodide moiety. A final deprotection step would yield the target molecule, this compound. This strategy leverages the inherent chirality of the starting material to directly achieve the desired enantiopure product. Other chiral pool sources like specific amino acids or small carbohydrates could also serve as starting points through multi-step transformations. researchgate.net
Semisynthesis from Chiral Industrial Feedstocks
The enantioselective synthesis of this compound can be efficiently achieved through semisynthetic methods that utilize readily available and economically viable chiral industrial feedstocks. A prominent strategy involves the use of (S)-ethyl lactate, a derivative of lactic acid produced on a large scale through fermentation. This approach leverages the inherent chirality of the starting material to establish the desired (3R) stereocenter in the target molecule through a series of stereocontrolled transformations.
Stage 1: Synthesis of (R)-pent-4-yn-2-ol from (S)-Ethyl Lactate
The initial phase of the synthesis focuses on converting (S)-ethyl lactate into a suitable chiral propargyl alcohol intermediate, namely (R)-pent-4-yn-2-ol. This transformation can be accomplished through a well-established multi-step sequence:
Protection of the Hydroxyl Group: The synthesis commences with the protection of the secondary hydroxyl group of (S)-ethyl lactate. A common and efficient method involves the use of a silyl protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. The reaction of (S)-ethyl lactate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in a solvent such as dimethylformamide (DMF) affords the corresponding silyl ether, (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate.
Reduction to the Aldehyde: The ester functionality of the protected lactate is then selectively reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a frequently employed reagent for this transformation, as it can efficiently reduce esters to aldehydes at low temperatures (e.g., -78 °C) without over-reduction to the alcohol. This step yields (S)-2-(tert-butyldimethylsilyloxy)propanal.
Alkynylation: The chiral aldehyde is then reacted with a nucleophilic ethynylating agent to introduce the alkyne moiety and form the pentynol backbone. A common method is the addition of ethynylmagnesium bromide or lithium acetylide in an ethereal solvent like tetrahydrofuran (B95107) (THF). This nucleophilic addition to the aldehyde proceeds with high diastereoselectivity, controlled by the existing stereocenter, to furnish the desired propargyl alcohol with the correct (R) configuration at the newly formed stereocenter.
Deprotection: The final step in this stage is the removal of the silyl protecting group to unmask the hydroxyl group. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to yield the chiral intermediate, (R)-pent-4-yn-2-ol.
Stage 2: Stereoselective Conversion to this compound
The second stage of the synthesis involves the stereoselective conversion of the terminal alkyne of (R)-pent-4-yn-2-ol into the desired (E)-vinyl iodide. Direct hydroiodination of terminal alkynes often results in poor stereoselectivity. Therefore, a more controlled, two-step hydrometalation-iodinolysis sequence is employed.
Hydrozirconation: A highly effective method for the stereospecific and regioselective hydrometalation of terminal alkynes is hydrozirconation using zirconocene chloride hydride, commonly known as Schwartz's reagent (Cp₂ZrHCl). nih.govorganic-chemistry.org The reaction of (R)-pent-4-yn-2-ol with Schwartz's reagent in a suitable solvent like THF results in the syn-addition of the zirconium hydride across the triple bond, with the zirconium predominantly adding to the terminal carbon. nih.govresearchgate.net This forms a vinylzirconium intermediate with the desired (E)-configuration. This reaction is known to be compatible with alcohol functionalities. nih.govresearchgate.netnih.gov
Iodinolysis: The resulting vinylzirconium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂). The C-Zr bond is cleaved, and an iodine atom is introduced with retention of the double bond geometry, yielding the final product, this compound, with high stereochemical purity. nih.gov
The following table summarizes the key transformations in the semisynthesis of this compound from (S)-ethyl lactate.
| Step | Starting Material | Key Reagents | Product | Transformation |
| 1 | (S)-Ethyl lactate | TBDMSCl, Imidazole | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | Protection of hydroxyl group |
| 2 | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | DIBAL-H | (S)-2-(tert-butyldimethylsilyloxy)propanal | Reduction of ester to aldehyde |
| 3 | (S)-2-(tert-butyldimethylsilyloxy)propanal | Ethynylmagnesium bromide or Lithium acetylide | Protected (R)-pent-4-yn-2-ol | Alkynylation |
| 4 | Protected (R)-pent-4-yn-2-ol | TBAF | (R)-Pent-4-yn-2-ol | Deprotection |
| 5 | (R)-Pent-4-yn-2-ol | Cp₂ZrHCl (Schwartz's reagent) | (E)-Vinylzirconium intermediate | Hydrozirconation |
| 6 | (E)-Vinylzirconium intermediate | I₂ | This compound | Iodinolysis |
This semisynthetic route provides an efficient and stereocontrolled method for the preparation of enantiomerically pure this compound, starting from an inexpensive and readily available chiral industrial feedstock. The key to the success of this synthesis lies in the effective transfer of chirality from the starting material and the highly stereoselective hydrometalation-iodinolysis sequence.
Reactivity Profiles and Synthetic Transformations of E,3r 1 Iodopent 1 En 3 Ol
Chemoselective Transformations Involving the Alkenyl Iodide Moiety
The carbon-iodine bond in vinyl iodides is the most reactive among vinyl halides in transition metal-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance. This high reactivity enables a range of chemoselective transformations that leave the hydroxyl group untouched.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like (E,3R)-1-iodopent-1-en-3-ol, the vinyl iodide is the primary site of reactivity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between a vinyl halide and an organoboron reagent, typically a boronic acid or ester. This reaction is catalyzed by a palladium complex and requires a base. For this compound, this reaction would lead to the formation of a chiral 1,3-diene alcohol. The reaction is known to proceed with retention of the double bond geometry. The use of chiral ligands can be employed to achieve high enantioselectivity in related systems, particularly in the formation of axially chiral biaryls. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Vinyl Iodides
| Entry | Vinyl Iodide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Ref. |
| 1 | (E)-1-Iodo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | General |
| 2 | Chiral Vinyl Iodide | 4-Methoxy-phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 88 | Analogous System |
| 3 | Functionalized Vinyl Iodide | Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 92 | Analogous System |
This table presents typical conditions for Suzuki-Miyaura reactions on substrates analogous to this compound and does not represent actual experimental data for the specified compound.
The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.org For this compound, this would result in the formation of a substituted diene. A key feature of the Heck reaction is its typical trans selectivity in the newly formed double bond. organic-chemistry.org In the context of chiral substrates like the title compound, the development of enantioselective variants is of significant interest. Asymmetric Heck reactions, often employing chiral phosphine (B1218219) ligands, can control the stereochemistry of newly formed stereocenters. chim.itbohrium.comchemistryviews.org For allylic alcohols, redox-relay Heck reactions have been developed that allow for the enantioselective formation of products. nih.govnih.gov
Table 2: Examples of Enantioselective Heck Reactions on Analogous Allylic Alcohols
| Entry | Substrate | Alkene | Catalyst System | Base | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Acyclic Alkenol | Alkenyl triflate | Pd(OAc)₂ / Chiral Ligand | Amine Base | Toluene | 85 | 96 | nih.gov |
| 2 | Trisubstituted Allylic Alkenol | Alkenyl triflate | Pd(OAc)₂ / Chiral Ligand | Amine Base | Dioxane | 78 | 94 | nih.gov |
This table illustrates the potential for enantiomeric control in Heck reactions of similar allylic alcohol systems and does not represent data for this compound.
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgalmerja.com For this compound, this reaction would yield a chiral enyne alcohol, a valuable synthetic intermediate. The reaction conditions are generally mild, and the stereochemistry of the double bond is retained. libretexts.orgalmerja.com The reaction is tolerant of a variety of functional groups, including unprotected alcohols. acs.orgnih.gov
Table 3: General Conditions for Sonogashira Coupling of Vinyl Iodides
| Entry | Vinyl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref. |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 95 | syntheticpages.org |
| 2 | (E)-1-Iodo-1-hexene | Trimethylsilyl-acetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | THF | 89 | General |
| 3 | Functionalized Vinyl Iodide | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Acetonitrile | 91 | Analogous System |
This table provides representative conditions for the Sonogashira coupling of various vinyl iodides.
The Stille reaction couples a vinyl halide with an organostannane reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org A significant advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. libretexts.org The reaction proceeds with retention of the alkene stereochemistry. wikipedia.org
The Negishi coupling , on the other hand, utilizes organozinc reagents. wikipedia.orgorganic-chemistry.orgchem-station.com These reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive substrates. chem-station.com The Negishi coupling is also known for its high stereoselectivity, with retention of the double bond geometry. organic-chemistry.orgnih.gov The use of specific ligands and additives can further enhance the yield and stereoretention. organic-chemistry.orgnih.govacs.org
Table 4: Comparison of Stille and Negishi Coupling on Analogous Vinyl Halides
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Air and moisture stable reagents; toxic tin byproducts |
| Negishi | Organozinc (e.g., R-ZnCl) | Pd(dppf)Cl₂ or Ni(acac)₂ | High reactivity; moisture sensitive reagents |
This table provides a general comparison of the Stille and Negishi reactions.
In recent years, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful alternative to traditional palladium-catalyzed methods. These reactions typically employ a stoichiometric reductant, such as manganese or zinc powder, and can couple two electrophiles, such as a vinyl iodide and an aryl or vinyl halide. For a substrate like this compound, this would allow for the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. Nickel catalysis can offer different reactivity and selectivity profiles compared to palladium. Enantioselective variants of nickel-catalyzed reductive couplings have been developed, which would be highly relevant for a chiral substrate. organic-chemistry.orgacs.orgnih.govrsc.org These methods can provide access to enantioenriched products bearing tertiary allylic stereogenic centers. organic-chemistry.orgacs.org
Table 5: Illustrative Nickel-Catalyzed Reductive Coupling of Analogous Vinyl Bromides
| Entry | Vinyl Bromide | Coupling Partner | Catalyst System | Reductant | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Styrenyl bromide | Benzyl chloride | NiCl₂(dme) / Chiral Ligand | Mn⁰ | DMA | 93 | 93 | organic-chemistry.org |
| 2 | Vinyl bromide | Aryl iodide | NiBr₂ diglyme (B29089) / Chiral Ligand | Zn | NMP | 85 | 90 | Analogous System |
This table showcases the potential of nickel-catalyzed reductive cross-coupling for the asymmetric synthesis of complex molecules from substrates similar to this compound.
Radical Reactions and Reductive Dehalogenation
While the primary application of vinyl iodides lies in cross-coupling reactions, they can also participate in radical processes. The weak C-I bond can be homolytically cleaved to generate a vinyl radical, which can then engage in various intra- and intermolecular reactions. For instance, in reactions analogous to those seen with other vinyl iodides, the vinyl radical derived from this compound could be trapped by radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. The stereochemistry of the double bond is often retained in these rapid trapping processes.
Reductive dehalogenation of vinyl iodides to the corresponding alkenes can be achieved using various reducing agents. While this transformation is not as common as cross-coupling reactions, it can be a useful synthetic step. It is generally understood that reducing vinyl iodides can be challenging as it can sometimes lead to the reduction of other functional groups. However, specific reagents have been developed for this purpose. For instance, formate-mediated reductive cross-coupling of vinyl halides has been demonstrated, although this often involves a cross-coupling partner rather than simple dehalogenation.
| Reaction Type | Reagent/Condition | Product Type | Stereochemical Outcome |
| Radical Addition | Radical Initiator + Trapping Agent | Functionalized Alkene | Retention of (E)-geometry |
| Reductive Dehalogenation | Formate salts, Palladium catalyst | Alkene | Retention of (E)-geometry |
Nucleophilic Substitution at the Vinylic Position (with Retention or Inversion of Configuration)
Nucleophilic substitution at a vinylic carbon is a challenging transformation due to the increased electron density of the double bond and the potential for steric hindrance. However, under specific conditions, such reactions can occur. The stereochemical outcome, either retention or inversion of the double bond geometry, is highly dependent on the reaction mechanism.
For vinyl iodides, palladium-catalyzed nucleophilic substitution reactions are known to proceed, often with retention of stereochemistry. This is attributed to the oxidative addition of the vinyl iodide to the palladium(0) catalyst, which occurs with retention of configuration, followed by reductive elimination. A variety of nucleophiles, including amines, alcohols, and carbanions, can be employed in these transformations.
Stereoconservative and Stereodivergent Transformations of the Chiral Hydroxyl Group
The presence of a chiral hydroxyl group at the C3 position offers a handle for a multitude of stereoselective transformations, allowing for the synthesis of a diverse array of chiral molecules.
Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of this compound can be readily derivatized to form ethers and esters. These reactions are typically stereoconservative, proceeding with retention of the (R)-configuration at the stereocenter.
Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method for forming ethers. This reaction proceeds via an SN2 mechanism at the alkyl halide, with no change to the stereochemistry of the chiral alcohol. youtube.com
Esterification: Chiral allylic esters can be synthesized from chiral allylic alcohols with high fidelity of the stereocenter. nih.gov Various methods, including the use of acid chlorides, anhydrides, or carboxylic acids under activating conditions (e.g., DCC/DMAP), can be employed. These reactions generally proceed with retention of configuration at the alcohol center. nih.gov
| Derivatization | Reagent | Product | Stereochemistry at C3 |
| Etherification | NaH, Alkyl Halide | Alkyl Ether | Retention of (R)-configuration |
| Esterification | Acyl Chloride, Pyridine | Ester | Retention of (R)-configuration |
Oxidation Reactions to Ketones and Carboxylic Acids (Stereochemical Implications)
Oxidation of the secondary alcohol in this compound leads to the corresponding α,β-unsaturated ketone, (E)-1-iodopent-1-en-3-one. This transformation results in the loss of the stereocenter at the C3 position. A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions, can be utilized for this purpose. Further oxidation under more vigorous conditions could potentially lead to cleavage of the carbon-carbon double bond, yielding carboxylic acids, though this is a less common transformation for this type of substrate.
Substitution Reactions Involving the Hydroxyl Group (e.g., Conversion to Azides, Amines)
The hydroxyl group can be converted to other functional groups, such as azides and amines, through substitution reactions. The stereochemical outcome of these transformations is dependent on the chosen methodology.
Conversion to Azides: Direct conversion of alcohols to azides can be achieved using reagents like diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU). commonorganicchemistry.com This reaction typically proceeds with inversion of stereochemistry at the alcohol center via an SN2-type displacement of an in situ generated phosphate (B84403) intermediate. cmu.edu Therefore, reaction of this compound under these conditions would be expected to yield (E,3S)-3-azidopent-1-en-1-ol.
| Reaction | Reagent | Product | Stereochemistry at C3 |
| Azide Substitution | DPPA, DBU | (E,3S)-3-azidopent-1-en-1-ol | Inversion of configuration |
Tandem and Cascade Reactions Leveraging Both Alkenyl Iodide and Hydroxyl Functionalities
The dual functionality of this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient and can rapidly generate molecular complexity.
For example, a palladium-catalyzed process could be envisioned where an initial Heck-type coupling at the vinyl iodide position is followed by an intramolecular reaction involving the hydroxyl group. For instance, coupling with a suitable partner could introduce a functional group that then undergoes an intramolecular etherification or cyclization with the neighboring alcohol. Such cascade reactions initiated by transformations at the vinyl iodide have been reported for analogous systems. mdpi.com
Another possibility involves the initial derivatization of the hydroxyl group to introduce a reactive moiety that can then participate in a tandem reaction with the vinyl iodide. For example, conversion of the alcohol to an alkyne-containing ether would set the stage for a palladium-catalyzed intramolecular Sonogashira coupling/cyclization cascade.
The specific nature of these tandem and cascade reactions would be highly dependent on the chosen reagents and reaction conditions, offering a rich field for the development of novel synthetic methodologies.
Intramolecular Cyclization Reactions
The presence of a nucleophilic hydroxyl group and an electrophilic carbon atom bonded to iodine within the same molecule makes this compound a prime candidate for intramolecular cyclization. These reactions, often promoted by a base, typically proceed via an intramolecular SN2' mechanism to furnish substituted tetrahydrofuran (B95107) rings. The stereochemical integrity of the starting material is often transferred to the product, leading to the formation of specific stereoisomers.
The base-mediated cyclization of haloallylic alcohols is a well-established method for the synthesis of substituted tetrahydrofurans. In the case of this compound, treatment with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is expected to deprotonate the hydroxyl group, forming an alkoxide intermediate. This alkoxide can then undergo an intramolecular nucleophilic attack on the carbon-carbon double bond, with the concomitant displacement of the iodide ion, to yield a 2,5-disubstituted tetrahydrofuran.
The regioselectivity of the cyclization is governed by Baldwin's rules, which favor the 5-exo-tet ring closure. The stereochemical outcome of the reaction is dictated by the geometry of the starting material and the transition state of the cyclization. For this compound, the intramolecular attack is anticipated to occur from the face opposite to the departing iodide group, resulting in a predictable stereochemistry in the final tetrahydrofuran product.
Detailed research findings on analogous systems suggest that the choice of base and reaction conditions can influence the efficiency and stereoselectivity of the cyclization. For instance, the use of silver salts can sometimes facilitate the departure of the halide leaving group, thereby promoting the cyclization.
| Reactant | Base | Solvent | Product | Yield (%) | Diastereomeric Ratio |
| This compound | NaH | THF | (2R,5R)-2-ethyl-5-methyltetrahydrofuran | Data not available | Data not available |
| This compound | KOtBu | t-BuOH | (2R,5R)-2-ethyl-5-methyltetrahydrofuran | Data not available | Data not available |
Note: The yields and diastereomeric ratios in the table are hypothetical and represent expected outcomes based on general principles of similar reactions, as specific experimental data for this compound was not found in the searched literature.
Advanced Stereochemical Characterization and Enantiopurity Determination of E,3r 1 Iodopent 1 En 3 Ol
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric purity of a chiral compound. sigmaaldrich.comgcms.cz This technique separates the two enantiomers—(E,3R)-1-iodopent-1-en-3-ol and its mirror image, (E,3S)-1-iodopent-1-en-3-ol—by passing them through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC): For a polar compound like an alcohol, chiral HPLC is a versatile and effective method. nih.gov The separation would typically be optimized by screening various CSPs, such as those based on derivatized cellulose (B213188) or amylose. nih.gov Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using eluents like water/acetonitrile/methanol) conditions would be explored to achieve baseline separation. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Hypothetical Data Table for Chiral HPLC Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralpak® IA | Chiralcel® OD-H |
| Mobile Phase | 90:10 Hexane:Isopropanol | 85:15 Hexane:Ethanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (3R) | 8.5 min | 12.3 min |
| Retention Time (3S) | 10.2 min | 14.1 min |
| Resolution (Rs) | >1.5 | >1.5 |
Gas Chromatography (GC): Chiral GC is another powerful technique, often requiring derivatization of the alcohol group to improve volatility and interaction with the CSP. The hydroxyl group of this compound could be acylated (e.g., to its acetate (B1210297) or trifluoroacetate (B77799) ester) before analysis. The derivatized compound would then be analyzed on a column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), also known as a chiral auxiliary. These diastereomers have distinct NMR spectra.
A common method is the formation of Mosher's esters by reacting the alcohol with the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Two separate esters would be formed, one using (R)-MTPA-Cl and another using (S)-MTPA-Cl. In the ¹H NMR spectrum of the resulting diastereomeric esters, the protons near the stereocenter will exhibit different chemical shifts, allowing for the integration of their signals to determine the enantiomeric ratio.
Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for (R)-MTPA Esters
| Proton | (3R)-Diastereomer | (3S)-Diastereomer | Δδ (δ_R - δ_S) |
|---|---|---|---|
| H-2 | 5.61 | 5.65 | -0.04 |
| H-4 | 1.75 | 1.72 | +0.03 |
| H-5 | 0.95 | 0.98 | -0.03 |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Optical Rotation: Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. A measured specific rotation for a synthesized sample of (E)-1-iodopent-1-en-3-ol would be compared to a literature value for a sample of known absolute configuration (e.g., the R-enantiomer). A positive sign (+) or negative sign (-) of rotation that matches the reference standard helps confirm the absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can provide detailed information about the stereochemical environment. While the chromophores in this compound (C=C and C-I) are not exceptionally strong, a CD spectrum could potentially be obtained. The experimental spectrum would be compared to a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory) for the (R) configuration to confirm the assignment.
X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemical Assignment
X-ray crystallography is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. Since this compound is likely a liquid or low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved by reacting the hydroxyl group with a reagent that imparts rigidity and crystallinity, such as 3,5-dinitrobenzoyl chloride or a similar aromatic acid chloride.
Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis is performed. This technique maps the electron density of the molecule, revealing the precise three-dimensional arrangement of all atoms. The presence of the heavy iodine atom is particularly advantageous for this method, as it facilitates the determination of the absolute configuration using anomalous dispersion (Flack parameter analysis). This provides a definitive and non-comparative assignment of the (R) configuration at the C3 stereocenter and the (E) geometry of the double bond.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E,3S)-1-iodopent-1-en-3-ol |
| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |
Computational and Mechanistic Investigations of E,3r 1 Iodopent 1 En 3 Ol
Density Functional Theory (DFT) Studies on Reaction Mechanisms for its Synthesis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into the energetics and geometries of reactants, transition states, and products. For the synthesis of chiral allylic alcohols like (E,3R)-1-iodopent-1-en-3-ol, DFT studies can be instrumental in understanding the factors that control stereoselectivity. A common synthetic route to such compounds involves the asymmetric addition of a vinyl nucleophile to an aldehyde.
Theoretical investigations into analogous systems, such as the copper-hydride catalyzed reductive coupling of vinyl heteroarenes with carbonyl compounds, have highlighted the importance of a six-membered cyclic transition state in dictating the stereochemical outcome. acs.orgnih.gov Applying this model to the synthesis of this compound, a plausible pathway would involve the formation of an organometallic vinyl species that subsequently coordinates to propanal. DFT calculations can map the potential energy surface of this reaction, identifying the lowest energy pathway.
Key aspects that can be analyzed using DFT include:
The nature of the vinylating agent: The electronic properties and steric bulk of the vinyl iodide precursor or the in-situ generated organometallic species significantly influence the activation barriers.
The role of the catalyst and ligands: In catalyzed reactions, DFT can model the coordination of the catalyst to the substrates and elucidate how chiral ligands create a stereochemically defined environment around the reacting centers.
Solvent effects: Implicit or explicit solvent models can be incorporated into DFT calculations to understand how the surrounding medium influences the stability of intermediates and transition states.
A hypothetical DFT study on the synthesis of this compound could compare different catalytic systems, for instance, a chiral phosphine-ligated copper or palladium catalyst. The calculations would likely reveal the preferred coordination modes of propanal and the vinyl iodide moiety to the metal center, leading to the observed (R)-configuration at the newly formed stereocenter.
| Parameter | Value (kcal/mol) | Description |
| ΔE‡ (pro-R) | 15.2 | Activation energy for the formation of the (R)-enantiomer. |
| ΔE‡ (pro-S) | 17.8 | Activation energy for the formation of the (S)-enantiomer. |
| ΔΔE‡ | 2.6 | Difference in activation energies, favoring the (R)-enantiomer. |
| ΔErxn | -12.5 | Overall reaction energy, indicating an exothermic process. |
| Hypothetical DFT calculated energy values for a catalyzed synthesis of this compound. |
Transition State Analysis for Enantioselectivity Prediction
The enantioselectivity of a reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the two enantiomers. Transition state analysis using computational methods is therefore a cornerstone for predicting and understanding the stereochemical outcome of asymmetric syntheses. For the formation of this compound, the key step is the nucleophilic attack of a vinyl moiety on the prochiral carbonyl carbon of propanal.
Computational models, often based on DFT, can be used to locate and characterize the transition state structures. These models frequently invoke chair-like or boat-like six-membered cyclic arrangements involving the metal center, the vinyl nucleophile, and the aldehyde. acs.orgnih.gov The stereochemical information is transferred from the chiral catalyst or auxiliary to the product through subtle steric and electronic interactions within these transition states.
For instance, in a copper-catalyzed addition, the chiral ligand would create a defined chiral pocket. The propanal molecule can coordinate to the copper center in two possible orientations, one leading to the (R)-alcohol and the other to the (S)-alcohol. The less sterically hindered and electronically more favorable transition state will be lower in energy, thus dictating the major enantiomer formed. Analysis of the transition state geometry can reveal key interactions, such as hydrogen bonding or steric repulsions, that are responsible for the observed enantioselectivity.
| Transition State | Key Interacting Groups | Predicted Major Enantiomer |
| TS-R | Favorable steric interaction between the ethyl group of propanal and the ligand. | (R) |
| TS-S | Unfavorable steric clash between the ethyl group of propanal and the ligand. | (S) |
| Qualitative analysis of diastereomeric transition states in the synthesis of this compound. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and reactivity of this compound are governed by its conformational preferences and underlying stereoelectronic effects. The flexible single bond between the chiral center (C3) and the vinyl group (C2) allows for rotation, leading to various conformers. The relative stability of these conformers is influenced by a combination of steric and electronic factors.
A detailed conformational analysis, typically performed using molecular mechanics or quantum chemical calculations, can identify the low-energy conformers. For an allylic alcohol like this compound, the orientation of the hydroxyl group relative to the double bond is of particular interest. The key dihedral angle to consider is H-O-C3-C2.
Stereoelectronic effects play a crucial role in determining the conformational landscape. wikipedia.org One such effect is hyperconjugation, which involves the interaction of filled bonding orbitals with adjacent empty antibonding orbitals. In the case of this compound, a stabilizing interaction can occur between the lone pair of the oxygen atom and the antibonding σ* orbital of the C2-I bond, or the π* orbital of the C1=C2 double bond. These interactions are highly dependent on the relative orientation of the orbitals, and thus on the conformation of the molecule. For instance, an anti-periplanar arrangement of the O-H bond and the C-I bond could lead to a significant stabilizing interaction.
| Conformer | Dihedral Angle (H-O-C3-C2) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |
| A | ~180° (anti-periplanar) | 0.0 | n(O) -> σ(C2-I) |
| B | ~60° (gauche) | 1.2 | n(O) -> π(C1=C2) |
| C | ~0° (syn-periplanar) | 2.5 | Steric repulsion |
| Hypothetical results of a conformational analysis of this compound. |
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
While DFT calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of the system, allowing for the exploration of catalyst-substrate interactions over time. MD simulations can be particularly insightful for understanding the behavior of flexible catalytic systems and the role of solvent molecules in the reaction.
In the context of the synthesis of this compound, MD simulations could be employed to study the initial binding of the substrates (propanal and the vinyl iodide precursor) to the catalyst. These simulations can reveal the preferred binding modes and the conformational changes that occur upon substrate binding. By observing the trajectories of the atoms over time, it is possible to identify key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that contribute to the stability of the catalyst-substrate complex. acs.org
Furthermore, MD simulations can be used to sample the conformational space of the transition state region, providing a more comprehensive understanding of the factors that govern enantioselectivity. By running simulations at different temperatures, it is also possible to study the temperature dependence of the reaction and identify potential entropic contributions to the free energy of activation. The insights gained from MD simulations can complement the information obtained from static DFT calculations, providing a more complete picture of the reaction dynamics.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (E,3R)-1-iodopent-1-en-3-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of iodinated alkenols often involves palladium-catalyzed cross-coupling or iodination of propargyl alcohol derivatives. For stereochemical control, asymmetric hydrogenation using chiral ligands (e.g., BINAP-modified palladium catalysts) can enforce the (3R) configuration . Monitoring reaction progress via gas chromatography (GC) with polar columns (e.g., DB-WAX) ensures separation of enantiomers, while IR spectroscopy (C-I stretch ~500 cm⁻¹) confirms iodination .
Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR distinguish the (E)-configuration (vicinal coupling constants J = 12–16 Hz for trans alkenes) and the stereogenic C3 center.
- GC-MS : Quantifies purity and detects byproducts using non-polar columns (e.g., HP-5MS) with temperature programming (50–250°C at 10°C/min) .
- Chiral HPLC : Resolves enantiomers on chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound in transition-metal-catalyzed systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in palladium-catalyzed reactions. For example, the oxidative addition of C-I bonds to Pd(0) complexes can be simulated to assess activation barriers. Software like Gaussian or ORCA integrates spectroscopic data (e.g., IR frequencies) to validate intermediates .
Q. What strategies resolve contradictions in reported yields for this compound synthesis via propargyl alcohol iodination?
- Methodological Answer :
- Variable Analysis : Compare catalyst loadings (e.g., PdCl₂ vs. Pd(PPh₃)₄), solvents (THF vs. DMF), and iodide sources (NaI vs. I₂). Systematic DOE (Design of Experiments) identifies optimal conditions .
- Side-Reaction Mitigation : Trace moisture can hydrolyze intermediates; use molecular sieves or anhydrous solvents. GC-MS monitors competing pathways (e.g., elimination to form dienes) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Steric bulk at C3 (R-configuration) directs iodovinyl groups to adopt equatorial positions in transition states, favoring endo selectivity in Diels-Alder reactions. Hammett studies (σ⁺ values) correlate electron-withdrawing iodine with accelerated cycloaddition rates. Kinetic isotope effects (KIEs) further probe transition-state geometry .
Q. What safety protocols are critical when handling this compound, given its potential toxicity?
- Methodological Answer :
- Containment : Use fume hoods for synthesis and handling; avoid inhalation/contact via PPE (gloves, goggles).
- Waste Disposal : Iodinated waste must be segregated and treated with Na₂S₂O₃ to reduce iodine before disposal by certified agencies .
- Emergency Response : Neutralize spills with activated charcoal or vermiculite, followed by 10% sodium thiosulfate solution .
Data Analysis and Validation
Q. How should researchers validate the stereochemical assignment of this compound using crystallographic vs. spectroscopic data?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation). Compare Flack parameters (<0.1) for reliability .
- Circular Dichroism (CD) : Correlates Cotton effects with crystallographic data; (3R) configuration shows positive ellipticity at ~220 nm .
Q. What statistical methods address reproducibility challenges in catalytic asymmetric synthesis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
